molecular formula C9H10ClNO3S B6198511 6-cyclobutoxypyridine-3-sulfonyl chloride CAS No. 1565701-45-2

6-cyclobutoxypyridine-3-sulfonyl chloride

Cat. No.: B6198511
CAS No.: 1565701-45-2
M. Wt: 247.7
InChI Key:
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Description

6-cyclobutoxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C9H10ClNO3S. It is a derivative of pyridine, featuring a sulfonyl chloride group at the 3-position and a cyclobutoxy group at the 6-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclobutoxypyridine-3-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride (PCl5) in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . Another method involves the use of a microchannel reactor, where 3-aminopyridine, 1,5-naphthalenedisulfonic acid, and isoamyl nitrite undergo diazotization followed by reaction with thionyl chloride to yield the target compound .

Industrial Production Methods

Industrial production methods for pyridine-3-sulfonyl chloride derivatives, including this compound, often involve continuous processes to enhance yield and reduce byproducts. The use of microchannel reactors allows for efficient and scalable production, ensuring high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-cyclobutoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Organic solvents such as dichloromethane, toluene

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

6-cyclobutoxypyridine-3-sulfonyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-cyclobutoxypyridine-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. In biological systems, this reactivity can be harnessed to modify proteins and other biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-cyclobutoxypyridine-3-sulfonyl chloride is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and the types of derivatives that can be synthesized from it, making it a valuable compound in various chemical and biological applications .

Properties

CAS No.

1565701-45-2

Molecular Formula

C9H10ClNO3S

Molecular Weight

247.7

Purity

95

Origin of Product

United States

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